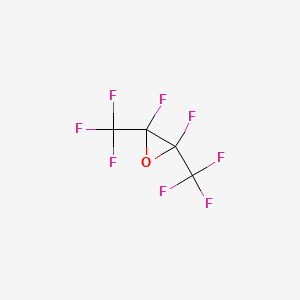
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane is a fluorinated organic compound with the molecular formula C4F8O. It is characterized by the presence of two difluoromethyl groups and an oxirane ring, making it a highly fluorinated epoxide. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane typically involves the reaction of hexafluoropropylene oxide with difluorocarbene. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
化学反应分析
Types of Reactions
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, fluorinated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
作用机制
The mechanism of action of 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane involves its interaction with various molecular targets. The highly electronegative fluorine atoms can form strong interactions with electrophilic sites on biomolecules, potentially leading to inhibition or modification of biological pathways. The oxirane ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophilic sites .
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane
- 2,2-Dichloro-3,3-bis(trifluoromethyl)oxirane
- 2,2-Bis(trifluoromethyl)oxirane
Uniqueness
2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane is unique due to the specific positioning of the difluoromethyl groups and the oxirane ring, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it particularly valuable in specialized applications .
属性
CAS 编号 |
773-29-5 |
|---|---|
分子式 |
C4F8O |
分子量 |
216.03 g/mol |
IUPAC 名称 |
2,3-difluoro-2,3-bis(trifluoromethyl)oxirane |
InChI |
InChI=1S/C4F8O/c5-1(3(7,8)9)2(6,13-1)4(10,11)12 |
InChI 键 |
SVENBAIZELMMEQ-UHFFFAOYSA-N |
规范 SMILES |
C1(C(O1)(C(F)(F)F)F)(C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















